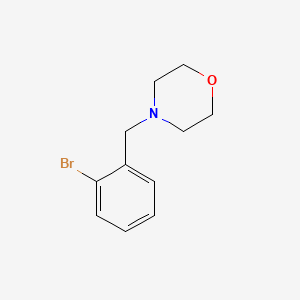

4-(2-Bromobenzyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCVOGXWQWZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385841 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91130-51-7 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(2-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of 4-(2-Bromobenzyl)morpholine, a substituted morpholine derivative. Due to the limited availability of specific experimental data for the ortho-bromo isomer in publicly accessible databases, this document presents a putative synthesis protocol and expected physicochemical properties based on established chemical principles and data from the closely related para-bromo isomer. Morpholine and its derivatives are significant scaffolds in medicinal chemistry, and this guide serves as a resource for researchers interested in the synthesis and potential applications of this specific compound.

While a specific CAS Number for this compound could not be definitively identified in a comprehensive search of chemical databases, this does not preclude its existence or synthesis. The information presented herein is intended to enable its preparation and characterization.

Physicochemical Properties

| Property | Value (for 4-(4-Bromobenzyl)morpholine) | Reference |

| Molecular Formula | C₁₁H₁₄BrNO | |

| Molecular Weight | 256.14 g/mol | |

| Appearance | Solid (expected) |

Synthesis

The synthesis of this compound can be achieved through standard nucleophilic substitution or reductive amination. A common and effective method is the direct alkylation of morpholine with 2-bromobenzyl halide.

Experimental Protocol: Nucleophilic Alkylation

This protocol is adapted from established methods for the N-alkylation of secondary amines.

Materials:

-

Morpholine

-

2-Bromobenzyl bromide (or 2-Bromobenzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of morpholine (1.1 equivalents) in acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

The synthesis is based on the nucleophilic character of the secondary amine in morpholine and the electrophilic nature of the benzylic carbon in 2-bromobenzyl bromide.

Caption: Key components in the synthesis of this compound.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is feasible through standard organic chemistry techniques. This guide provides a foundational protocol and expected properties to aid researchers in its preparation and further investigation. The biological activities and potential applications of this specific isomer remain an open area for exploration, particularly within drug discovery and development, given the prevalence of the morpholine motif in bioactive molecules. Researchers are advised to perform full analytical characterization (NMR, MS, etc.) to confirm the identity and purity of the synthesized compound.

An In-depth Technical Guide to 4-(2-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2-Bromobenzyl)morpholine. The information is intended for researchers and professionals involved in chemical synthesis and drug discovery.

Chemical Properties and Identifiers

This compound is a substituted morpholine derivative. While extensive experimental data for this specific isomer is limited in publicly available literature, the following information has been compiled from available sources.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 91130-51-7[1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₁H₁₄BrNO[1][4] |

| Molecular Weight | 256.14 g/mol [1][4] |

| MDL Number | MFCD00979294[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Colorless to light yellow liquid | [2], Apollo Scientific Ltd-APO455830516 MSDS |

| Purity | >95.0% (by NMR) | [2] |

| Density | 1.369 g/cm³ (Predicted) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note: Predicted values are based on computational models and have not been experimentally verified.

Synthesis of this compound

The synthesis of this compound can be achieved via a standard nucleophilic substitution reaction. A plausible experimental protocol is detailed below, based on general methods for the N-alkylation of secondary amines.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme:

2-Bromobenzyl bromide + Morpholine → this compound

Materials:

-

2-Bromobenzyl bromide

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature.

-

Addition of Alkylating Agent: Slowly add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not widely available. Purity is often assessed by NMR spectroscopy.[2] For research purposes, it is recommended to acquire and interpret NMR, IR, and mass spectra on the synthesized material to confirm its identity and purity.

Safety and Handling

The following safety information is derived from available Safety Data Sheets (SDS).

Table 3: Hazard Information

| Hazard Statement | Description |

| H317 | May cause an allergic skin reaction.[12] |

| H319 | Causes serious eye irritation.[12] |

Handling Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Wash skin thoroughly after handling.[12]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[12]

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

This information is a summary. Always consult the full Safety Data Sheet before handling this chemical.

Potential Biological Activity and Applications

While no specific biological activity studies for this compound have been found in the reviewed literature, the morpholine moiety is a well-established pharmacophore in medicinal chemistry. Morpholine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Certain benzomorpholine derivatives have been synthesized and evaluated as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in cancer.[2]

-

Neurological Activity: The morpholine scaffold is present in many CNS-active compounds, contributing to favorable pharmacokinetic properties.

-

Antimicrobial and Anti-inflammatory Properties: Various substituted morpholines have demonstrated potential as antimicrobial and anti-inflammatory agents.

The presence of the 2-bromobenzyl group in this compound provides a site for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery and development. The bromine atom can be utilized in cross-coupling reactions to introduce a variety of other functional groups, allowing for the exploration of structure-activity relationships.

Potential Research Directions

Given the lack of specific data, the following logical relationships and potential research avenues can be proposed.

Caption: Potential research workflow.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery, primarily as a synthetic intermediate. While specific experimental data on its physicochemical properties and biological activities are scarce, its structural features suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its potential in various therapeutic areas.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | 91130-51-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound, CasNo.91130-51-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. This compound | 91130-51-7 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 91130-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. CAS:91130-51-7, this compound-毕得医药 [bidepharm.com]

- 10. This compound|4-(2-溴苯甲基)吗啉(91130-51-7)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. matrixscientific.com [matrixscientific.com]

Technical Guide: 4-(2-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromobenzyl)morpholine is a heterocyclic organic compound featuring a morpholine ring N-substituted with a 2-bromobenzyl group. The morpholine scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the bromobenzyl moiety offers a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of this compound.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| CAS Number | 91130-51-7 |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and robust method involves the N-alkylation of morpholine with 2-bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion.

General Synthesis Workflow

The synthesis can be visualized as a straightforward two-component reaction.

Caption: General workflow for the N-alkylation synthesis of this compound.

Hypothetical Experimental Protocol

Based on standard organic synthesis procedures for similar compounds, a plausible experimental protocol is provided below. Note: This is a representative protocol and may require optimization.

-

Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromobenzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization Data

While a comprehensive public spectral database for this compound is limited, the expected NMR data would be consistent with the proposed structure. For instance, in the ¹H NMR spectrum, one would expect to see characteristic signals for the morpholine protons (typically in the range of 2.4-3.8 ppm), a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the 2-bromophenyl group.

Potential Biological Activity and Therapeutic Interest

Although specific biological studies on this compound are not widely reported, the broader class of morpholine derivatives has demonstrated significant therapeutic potential, particularly in oncology.

Anticancer Potential

Research into various substituted morpholine derivatives has highlighted their potential as anticancer agents. For example, some studies have shown that certain morpholine-containing compounds exhibit cytotoxic effects against breast cancer cell lines, such as MDA-MB-231.[1] The proposed mechanism of action for some of these derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and a key target in cancer therapy.[1]

Potential Signaling Pathway Involvement

Given the established role of other morpholine derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in cancer cell proliferation and survival. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

This compound is a valuable chemical entity with a confirmed molecular weight of 256.14 g/mol . While specific experimental data for this compound is sparse in the public domain, its structural motifs suggest significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. The general synthetic route via N-alkylation is straightforward, providing a reliable method for its preparation. Further investigation into the biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information provided in this guide as a foundation for their experimental designs and to contribute to the growing body of knowledge on this promising class of compounds.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-(2-bromobenzyl)morpholine. Due to the limited availability of direct experimental data for this specific isomer, this paper presents a robust framework based on established synthetic protocols and spectroscopic data from closely related analogues. This approach enables researchers to confidently synthesize and characterize this compound.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and 2-bromobenzyl bromide. This N-alkylation reaction is a standard procedure in organic synthesis.

Proposed Synthetic Workflow

The synthesis proceeds via a straightforward N-alkylation of the secondary amine, morpholine, with the alkylating agent, 2-bromobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Morpholine

-

2-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

To this stirred suspension, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.58 | d | 1H | Ar-H |

| ~7.45 | d | 1H | Ar-H |

| ~7.32 | t | 1H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| ~3.70 | t | 4H | O-(CH₂)₂ |

| ~3.55 | s | 2H | Ar-CH₂ |

| ~2.50 | t | 4H | N-(CH₂)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | Ar-C (quaternary) |

| ~132.8 | Ar-CH |

| ~131.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.5 | Ar-CH |

| ~123.0 | Ar-C-Br (quaternary) |

| ~67.0 | O-(CH₂)₂ |

| ~61.0 | Ar-CH₂ |

| ~53.5 | N-(CH₂)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Strong | Aliphatic C-H stretch |

| 1580-1600 | Medium | Aromatic C=C stretch |

| 1440-1480 | Medium | CH₂ bend |

| 1110-1130 | Strong | C-O-C stretch (ether) |

| 1000-1050 | Strong | C-N stretch |

| 650-750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 255/257 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |

| 170/172 | [M - C₄H₈NO]⁺ Fragment corresponding to the bromobenzyl cation |

| 86 | [C₄H₈NO]⁺ Fragment corresponding to the morpholinomethyl cation |

Logical Workflow for Structure Elucidation

The confirmation of the structure of this compound would follow a logical progression of analytical techniques.

Caption: Logical workflow for structure elucidation.

This comprehensive guide provides the necessary theoretical and practical framework for the synthesis and structural elucidation of this compound. By following the detailed protocols and using the predicted spectroscopic data as a reference, researchers can confidently identify and characterize this compound for its potential applications in drug discovery and development.

Spectroscopic Data of 4-(2-Bromobenzyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(2-Bromobenzyl)morpholine. Due to the limited availability of published experimental data for this specific molecule at the time of this report, this document focuses on a theoretical elucidation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The predictions are based on the well-established spectroscopic properties of the constituent morpholine and 2-bromobenzyl moieties. Furthermore, this guide furnishes detailed, generalized experimental protocols for the acquisition of such spectroscopic data, intended to aid researchers in the characterization of this and structurally related compounds.

Introduction

This compound is a tertiary amine containing a morpholine ring N-substituted with a 2-bromobenzyl group. The morpholine scaffold is a key pharmacophore in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. A thorough spectroscopic characterization is the cornerstone for the unambiguous identification and quality control of such compounds. This guide aims to provide a predictive framework for the spectroscopic analysis of this compound and to offer practical, detailed methodologies for experimental data acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the 2-bromobenzyl group. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons of the benzyl group will be split according to their substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.6 | d | 1H | Ar-H |

| ~ 7.2 - 7.4 | m | 2H | Ar-H |

| ~ 7.0 - 7.1 | t | 1H | Ar-H |

| ~ 3.7 | t | 4H | O-(CH₂)₂ |

| ~ 3.5 | s | 2H | Ar-CH₂ |

| ~ 2.5 | t | 4H | N-(CH₂)₂ |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The morpholine ring will exhibit two signals for the methylene carbons. The 2-bromobenzyl group will show signals for the aromatic carbons, with the carbon bearing the bromine atom being significantly influenced, and a signal for the benzylic methylene carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (quaternary) |

| ~ 132 | Ar-C |

| ~ 128 | Ar-C |

| ~ 127 | Ar-C |

| ~ 125 | Ar-C |

| ~ 122 | Ar-C-Br |

| ~ 67 | O-CH₂ |

| ~ 62 | Ar-CH₂ |

| ~ 53 | N-CH₂ |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in this compound. Key expected vibrations include C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the morpholine ether linkage, and C-N stretching.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2800 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1115-1070 | Strong | C-O-C Stretch (Ether) |

| 1100-1000 | Medium | C-N Stretch |

| ~ 750 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₄BrNO), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 255/257 | [M]⁺ (Molecular ion) |

| 170/172 | [M - C₄H₈NO]⁺ (Loss of morpholine) |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure homogeneity.

3.1.2. ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

3.1.3. ¹³C NMR Acquisition

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio (e.g., 128 scans or more, depending on sample concentration).

-

Process the FID as described for ¹H NMR.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. IR Spectrum Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electron Ionization - EI)

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The concentration should be in the range of 10-100 µg/mL.

3.3.2. MS Spectrum Acquisition

-

Introduce the sample solution into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For EI, the standard electron energy is 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500 amu).

-

The data system will record the abundance of ions at each m/z value to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

An In-depth Technical Guide to the Synthesis of 4-(2-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-(2-bromobenzyl)morpholine, a key intermediate in the development of various pharmaceutical compounds. This document details two robust synthetic strategies: nucleophilic substitution and reductive amination. Each method is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate practical application in a laboratory setting.

Introduction

This compound is a substituted morpholine derivative of significant interest in medicinal chemistry. The morpholine ring is a common scaffold in a wide array of biologically active compounds, and the presence of the 2-bromobenzyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The synthesis of this compound can be efficiently achieved through two principal pathways, each with its own set of advantages depending on the available starting materials and desired scale of production. This guide will explore the synthesis starting from 2-bromotoluene via a bromination followed by nucleophilic substitution, and an alternative route starting from 2-bromobenzaldehyde via reductive amination.

Synthetic Pathways

Two primary and reliable synthetic pathways for the synthesis of this compound are outlined below.

Route 1: Nucleophilic Substitution

This two-step route begins with the radical bromination of 2-bromotoluene to form 2-bromobenzyl bromide. This intermediate is then reacted with morpholine in a classic nucleophilic substitution reaction to yield the final product.

An In-depth Technical Guide on the Predicted Biological Activity of 4-(2-Bromobenzyl)morpholine and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific biological activity data for 4-(2-Bromobenzyl)morpholine is not publicly available. This guide, therefore, presents a predictive analysis based on the well-documented activities of structurally related morpholine derivatives, particularly focusing on their interaction with sigma receptors. The experimental protocols and data presented are for a representative compound, 4-benzylmorpholine , and its analogs, which serve as a scientifically-grounded proxy to forecast the potential biological profile of this compound.

Introduction

Morpholine is a privileged scaffold in medicinal chemistry, integral to the structure of numerous bioactive compounds due to its favorable physicochemical and pharmacokinetic properties.[1] The introduction of a benzyl group at the 4-position of the morpholine ring creates a core structure, 4-benzylmorpholine, known to interact with various biological targets. This guide focuses on the predicted biological activity of this compound, hypothesizing its primary mechanism of action through engagement with sigma receptors, a common target for this class of compounds.[2]

Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane.[3] They are implicated in a wide array of cellular functions and are considered therapeutic targets for neurological disorders, pain, and cancer.[4][5]

Predicted Biological Activity and Quantitative Data

Based on structure-activity relationship (SAR) studies of related 4-benzylmorpholine analogs, this compound is predicted to be a ligand for sigma receptors. The affinity for S1R and S2R can be quantified using competitive radioligand binding assays, which determine the inhibition constant (Ki). The following table summarizes representative binding affinities for analogous compounds.

| Compound | Receptor | Kᵢ (nM) | Reference Compound |

| (S)-L1 (a 4-benzylmorpholine analog) | σ₁ | 11 | --INVALID-LINK---Pentazocine |

| σ₂ | >165 | [3H]-DTG | |

| HKC-126 (a piperidinamide derivative) | σ₁ | 19.4 | Not Specified |

| MOR | 4.3 | Not Specified | |

| SI-1/28 (a benzylpiperazine derivative) | σ₁ | 6.1 | Not Specified |

| σ₂ | 2583 | Not Specified |

Signaling Pathways

The interaction of a ligand like this compound with sigma receptors can modulate various downstream signaling pathways. A simplified representation of the potential signaling cascade is depicted below.

Caption: Predicted signaling pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound at sigma receptors.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is adapted from established methods for determining the binding affinity of novel compounds for the sigma-1 receptor.[6]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

-

Membrane Preparation: Guinea pig liver membranes, which have a high expression of S1R.[6]

-

Radioligand: --INVALID-LINK---Pentazocine, a selective S1R ligand.

-

Non-specific Binding Control: Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: this compound.

Procedure:

-

Prepare guinea pig liver membrane homogenates.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine (e.g., 5 nM), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells is prepared with the membrane, radioligand, and a high concentration of haloperidol (e.g., 10 µM).

-

Incubate the plates at 37°C for 90 minutes.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold Tris-HCl buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is based on standard methods for assessing S2R binding affinity.[7]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-2 receptor.

Materials:

-

Membrane Preparation: Rat liver membranes, which have a higher expression of S2R.

-

Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), a non-selective sigma receptor ligand.

-

Masking Agent: (+)-Pentazocine to block the S1R binding of [³H]-DTG.[7]

-

Non-specific Binding Control: A high concentration of unlabeled DTG (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: this compound.

Procedure:

-

Prepare rat liver membrane homogenates.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-DTG (e.g., 5 nM), (+)-pentazocine (100 nM to mask S1R), and varying concentrations of the test compound.

-

For non-specific binding, use a high concentration of unlabeled DTG in place of the test compound.

-

Incubate the plates at room temperature for 120 minutes.[7]

-

Terminate the reaction and process the samples as described for the S1R assay.

-

Perform data analysis as described for the S1R assay to determine the IC₅₀ and Kᵢ values.

Experimental Workflow Diagram

The general workflow for determining the sigma receptor binding affinity is illustrated below.

References

- 1. Structural determinants of sigma receptor affinity (Journal Article) | OSTI.GOV [osti.gov]

- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

An In-depth Technical Guide on the Safety and Handling of 4-(2-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

4-(2-Bromobenzyl)morpholine is a substituted morpholine derivative. While detailed, verified physical and chemical property data for this specific isomer is limited, the following information has been compiled from various chemical suppliers and databases.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 91130-51-7[1][2][3] |

| Molecular Formula | C11H14BrNO[3] |

| Molecular Weight | 256.14 g/mol [3] |

| Appearance | Colourless to light yellow liquid[3] |

| Storage Temperature | 2-8°C[3] |

Note: Data such as boiling point, melting point, flash point, density, and solubility for this compound are not consistently reported in available literature. Researchers should handle this compound with the assumption that it may have properties requiring careful management (e.g., low flash point).

Hazard Identification and Toxicological Profile

Based on available data, this compound is considered hazardous. The primary known hazard is ingestion, and it is classified as an irritant.

GHS Classification (Inferred):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | - | Xi: Irritant[1] |

| Eye Damage/Irritation | - | Potential for irritation (inferred) |

Note: This classification is based on limited data. For the structurally similar isomer, 4-(4-bromophenyl)morpholine, GHS classifications include Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity — Single Exposure (Category 3, respiratory tract irritation)[4]. Due to the structural similarities, it is prudent to assume that this compound may present similar hazards.

Toxicological Data Summary:

| Test | Result | Species |

| LD50 (Oral) | Data not available | - |

| LD50 (Dermal) | Data not available | - |

| LC50 (Inhalation) | Data not available | - |

| Carcinogenicity | Data not available | - |

| Mutagenicity | Data not available | - |

| Reproductive Toxicity | Data not available | - |

Due to the absence of specific toxicological data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are general, standardized protocols used to determine key toxicological endpoints for chemical substances.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Objective: To determine the LD50 value of a substance when administered orally.

-

Principle: A sequential dosing method where the outcome of one animal's response determines the dose for the next animal. This method minimizes the number of animals required.

-

Methodology:

-

A single animal is dosed at a starting level just below the estimated LD50.

-

If the animal survives, the dose for the next animal is increased by a fixed factor.

-

If the animal dies, the dose for the next animal is decreased.

-

The test is continued until a stopping criterion is met (e.g., a specified number of reversals in outcome).

-

The LD50 is then calculated using maximum likelihood methods.

-

Animals are observed for a minimum of 14 days for signs of toxicity.

-

Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

-

Objective: To identify substances that are irritating to the skin.

-

Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

-

Methodology:

-

The test chemical is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the chemical is removed, and the tissue is rinsed.

-

Cell viability is measured, typically using an MTT assay, which measures mitochondrial dehydrogenase activity in viable cells.

-

A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

-

Handling, Storage, and Personal Protective Equipment (PPE)

Given the identified and potential hazards, stringent safety measures are required when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.

-

Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and potential irritation or absorption. |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. |

| Respiratory Protection | Use a NIOSH-approved respirator if a fume hood is not available or if there is a risk of aerosol generation. | Prevents inhalation of vapors or mists. |

Storage:

-

Store in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C[3].

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Visualized Workflows and Relationships

Diagram 1: PPE Selection Workflow

Caption: A decision-making workflow for selecting appropriate PPE.

Diagram 2: Emergency First Aid Response

Caption: Flowchart for first aid procedures following exposure.

References

Navigating the Acquisition of 4-(2-Bromobenzyl)morpholine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of specific chemical entities is a critical starting point for any experimental workflow. This guide provides an in-depth analysis of the commercial availability of 4-(2-Bromobenzyl)morpholine, offering insights into its sourcing and, in its absence, potential synthetic routes. An examination of readily available positional isomers is also presented to provide context and potential alternative avenues for research.

Executive Summary

Direct commercial availability of This compound is not readily apparent from major chemical supplier catalogs. Searches for this specific positional isomer do not yield direct product listings. However, its isomer, 4-(4-Bromobenzyl)morpholine , is commercially available. This guide details the sourcing of this and other related brominated morpholine compounds and provides a generalized synthetic protocol for the targeted 2-bromo isomer, should in-house synthesis be pursued.

Commercial Availability of Related Isomers

While this compound is not a standard catalog item, its structural isomers are available from several suppliers. The data for these commercially accessible compounds are summarized below to aid researchers in comparing physical and chemical properties.

Table 1: Technical Data of Commercially Available Brominated Morpholine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example(s) |

| 4-(4-Bromobenzyl)morpholine | 132833-51-3 | C₁₁H₁₄BrNO | 256.14 | Varies (Sold by purity) | Sigma-Aldrich[1] |

| 4-(4-Bromophenyl)morpholine | 30483-75-1 | C₁₀H₁₂BrNO | 242.11 | ≥97% | Sigma-Aldrich, Chem-Impex[2][3] |

Note: Data is compiled from publicly available supplier information. Purity and availability are subject to change and should be confirmed with the respective vendor.

Sourcing Strategy for this compound

Given the lack of direct commercial listings, a logical workflow for acquiring this compound is proposed. This involves a tiered approach, starting with custom synthesis inquiries and progressing to in-house synthesis if necessary.

Proposed Synthesis Protocol

For research teams equipped for chemical synthesis, this compound can be prepared via a standard nucleophilic substitution reaction. The following is a generalized protocol based on common organic synthesis methodologies for N-alkylation of secondary amines.

Experimental Methodology: Synthesis of this compound

Objective: To synthesize this compound by N-alkylation of morpholine with 2-bromobenzyl bromide.

Materials:

-

Morpholine

-

2-Bromobenzyl bromide (or 2-bromobenzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask, add morpholine (1.2 equivalents) and the chosen solvent (e.g., acetonitrile).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Addition of Alkylating Agent: While stirring, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This guide provides a comprehensive overview for researchers needing to source or synthesize this compound. While direct purchase appears unlikely, the availability of related isomers and a straightforward synthetic pathway offer viable alternatives for obtaining this compound for research and development purposes.

References

Methodological & Application

Synthesis of 4-(2-Bromobenzyl)morpholine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-bromobenzyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on the standard N-alkylation of morpholine with 2-bromobenzyl bromide, a reliable and widely applicable synthetic route.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a substituted benzyl group, such as 2-bromobenzyl, onto the morpholine nitrogen can significantly influence the pharmacological properties of the resulting molecule. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization through cross-coupling reactions at the bromine-substituted position. This protocol details a straightforward and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of morpholine attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion. A base is utilized to neutralize the hydrobromic acid formed during the reaction.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Ratio |

| Morpholine | C₄H₉NO | 87.12 | 1.0 equiv. | 1.0 |

| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.0 equiv. | 1.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 equiv. | 2.0 |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | - |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | - | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | - |

| Brine | NaCl | 58.44 | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | - | - |

Procedure:

-

To a stirred solution of morpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

2-Bromobenzyl bromide is a lachrymator and should be handled with care.

-

Morpholine is a corrosive liquid. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the morpholine protons and the aromatic and benzylic protons of the 2-bromobenzyl group with appropriate chemical shifts and integrations. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₄BrNO. |

| Purity (HPLC) | Purity should be assessed by High-Performance Liquid Chromatography. |

This protocol provides a general guideline. Reaction conditions such as solvent, base, temperature, and reaction time may need to be optimized for specific scales and laboratory setups.

Application Notes and Protocols for the Purification of 4-(2-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(2-Bromobenzyl)morpholine, a key intermediate in the synthesis of various active pharmaceutical ingredients. The following methods are based on established techniques for the purification of analogous morpholine derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound is a substituted morpholine derivative whose purity is critical for the successful synthesis of downstream products in drug discovery and development. Impurities can lead to side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient. The purification techniques outlined below, primarily column chromatography and recrystallization, are designed to remove starting materials, by-products, and other impurities.

Data Presentation

| Purification Technique | Typical Purity Achieved | Expected Yield Range | Key Parameters |

| Silica Gel Chromatography | >98% | 60-85% | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Ethyl acetate/Hexanes gradient (e.g., 0% to 30% Ethyl Acetate) with 0.1-1% TriethylamineLoading: Dry or wet loading |

| Recrystallization | >99% (with optimal solvent) | 50-80% | Solvent System: To be determined empirically (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Heptane)Procedure: Dissolution in minimum hot solvent, slow cooling, and filtration |

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This method is highly effective for separating this compound from less polar and more polar impurities. The addition of a basic modifier to the eluent is crucial to prevent peak tailing, a common issue when purifying basic compounds like morpholines on acidic silica gel.[1]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Triethylamine (Et₃N)

-

Glass chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

Rotary evaporator

-

Collection tubes

Procedure:

-

Eluent Preparation: Prepare a stock solution of the desired mobile phase. A common starting point for morpholine derivatives is a mixture of ethyl acetate and hexanes. To this mixture, add triethylamine to a final concentration of 0.1-1% (v/v) to neutralize the acidic sites on the silica gel.

-

TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. Test various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30% EtOAc). The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 5% EtOAc in hexanes).

-

Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and stable bed.

-

Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.

-

-

Elution:

-

Begin elution with the low-polarity mobile phase.

-

Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

-

Collect fractions and monitor the separation by TLC.

-

-

Fraction Analysis and Isolation:

-

Spot each collected fraction on a TLC plate and develop it in the appropriate eluent system.

-

Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

-

Combine the fractions containing the pure this compound.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

-

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key to a successful recrystallization is the selection of an appropriate solvent system.

Materials:

-

Crude this compound

-

A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water)

-

Erlenmeyer flask

-

Hot plate with stirring

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection:

-

Place a small amount of the crude product into several test tubes.

-

Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

-

Heat the test tubes. An ideal solvent will dissolve the compound when hot.

-

Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

-

If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible) can be tested. Common pairs include ethanol/water and ethyl acetate/heptane.[2][3]

-

-

Recrystallization Process:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot to remove the charcoal and colored impurities.

-

Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Visualizations

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting guide for silica gel chromatography of basic morpholine compounds.

References

Application Notes and Protocols: 4-(2-Bromobenzyl)morpholine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(2-bromobenzyl)morpholine as a versatile scaffold and key intermediate in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known to enhance pharmacological activity and improve pharmacokinetic properties.[1][2] The incorporation of a 2-bromobenzyl group offers a reactive handle for further chemical modifications, enabling the exploration of diverse chemical spaces and the development of novel therapeutic agents.

Key Applications

Derivatives of this compound have shown potential in several therapeutic areas, including:

-

Anticancer Activity: Morpholine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The bromobenzyl moiety can serve as a precursor for generating a wide range of substituted analogs with potential activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors.[3]

-

Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[4][5] Benzylmorpholine derivatives have been investigated as inhibitors of serotonin and norepinephrine reuptake, suggesting potential applications in the treatment of depression and pain.

-

Antimicrobial Activity: The morpholine scaffold has been incorporated into molecules designed to inhibit bacterial enzymes such as DNA gyrase, indicating a potential role in the development of new antibiotics.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of 2-bromobenzyl bromide with morpholine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromobenzyl bromide

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirring mixture.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various morpholine derivatives, highlighting the potential of this chemical class. While specific data for this compound is not extensively available, the data for structurally related compounds provide valuable insights.

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5h | HT-29 (Colon Cancer) | 3.103 ± 0.979 | [3] |

| 5j | HT-29 (Colon Cancer) | 9.657 ± 0.149 | [3] |

| 5c | HT-29 (Colon Cancer) | 17.750 ± 1.768 | [3] |

| M5 | MDA-MB-231 (Breast Cancer) | 81.92 (µg/mL) | [6] |

| M2 | MDA-MB-231 (Breast Cancer) | 88.27 (µg/mL) | [6] |

| AK-10 | A549 (Lung Cancer) | 8.55 ± 0.67 | [7] |

| AK-10 | MCF-7 (Breast Cancer) | 3.15 ± 0.23 | [7] |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] |

| 3c | HepG2 (Liver Cancer) | 11.42 | [8] |

| 3d | HepG2 (Liver Cancer) | 8.50 | [8] |

| 3e | HepG2 (Liver Cancer) | 12.76 | [8] |

Table 2: Enzyme Inhibition by Morpholine Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 5h | VEGFR-2 | 0.049 ± 0.002 | [3] |

| 5j | VEGFR-2 | 0.098 ± 0.011 | [3] |

| 5c | VEGFR-2 | 0.915 ± 0.027 | [3] |

Table 3: Antimicrobial Activity of Morpholine-based Thiazoles

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a-5l | Various Bacteria | 12.5 | [9] |

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of compounds derived from this compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. als-journal.com [als-journal.com]

Application Notes and Protocols: 4-(2-Bromobenzyl)morpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromobenzyl)morpholine is a versatile bifunctional building block in organic synthesis, valuable for the introduction of the 2-(morpholinomethyl)phenyl moiety into target molecules. The presence of a reactive aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, while the morpholine group can enhance the physicochemical properties of the final compounds, such as solubility and metabolic stability. This often makes it a favored scaffold in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1] The morpholine ring is a common feature in numerous approved drugs and is recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in common cross-coupling reactions, highlighting its potential in the synthesis of complex organic molecules.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the aryl bromide position. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted benzylmorpholine derivatives.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of a carbon-carbon bond between the aryl bromide of this compound and an organoboron compound (e.g., a boronic acid or ester). This is a widely used transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a key transformation for the synthesis of arylamines, which are prevalent in a wide range of biologically active molecules.

3. Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting aryl alkynes are valuable intermediates that can be further elaborated into more complex structures.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. Note: These are general procedures and may require optimization for specific substrates.

Application Example 1: Synthesis of a Biaryl Morpholine Derivative via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of 4-(2-(4-methoxyphenyl)benzyl)morpholine, a potential scaffold for CNS-active compounds.

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling of this compound.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 256.14 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |